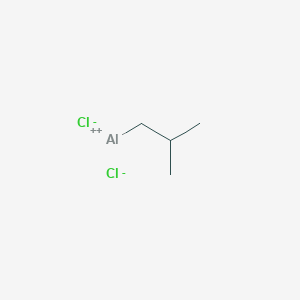

Isobutylaluminum dichloride

Description

Significance of Organoaluminum Compounds in Homogeneous and Heterogeneous Catalysis

Organoaluminum compounds are foundational to both homogeneous and heterogeneous catalysis, primarily due to their role as potent Lewis acids and alkylating agents. acs.orgresearchgate.net In industrial chemistry, they are among the most important and highest-volume organometallic compounds produced. nih.gov Their applications are extensive, ranging from activators in Ziegler-Natta and metallocene-catalyzed polymerization of olefins to catalysts in their own right for various organic transformations. researchgate.netresearchgate.net

In homogeneous catalysis , organoaluminum compounds like methylaluminoxane (B55162) (MAO) are crucial activators for single-site metallocene catalysts used in producing polyolefins. researchgate.netvot.pl They can generate the active cationic transition metal species required for polymerization. researchgate.net Beyond polymerization, aluminum catalysts facilitate a wide array of transformations, including hydroboration, hydroamination, and CO2 insertion reactions. d-nb.inforesearchgate.net Recent research has demonstrated that certain organoaluminum complexes possess catalytic activity comparable to that of transition metal catalysts in some reactions. d-nb.info

In heterogeneous catalysis , the role of aluminum is perhaps best known through the use of alumina (B75360) (aluminum oxide) as a catalyst support. researchgate.net Alumina-supported transition metal catalysts are staples in large-scale industrial processes. researchgate.net Furthermore, organoaluminum compounds are used to modify supports, such as magnesium dichloride, to create highly active and stable heterogeneous catalysts for ethylene (B1197577) polymerization. vot.pl This modification can lead to bimetallic carriers that enhance catalytic activity compared to monometallic systems. vot.pl

Evolution of Organoaluminum Reagents in Chemical Synthesis

The history of organoaluminum compounds dates back to 1859 with the discovery of the first such compound, ethylaluminum sesquiiodide. wikipedia.orgnumberanalytics.com However, they remained relatively obscure until the mid-20th century. wikipedia.orgnumberanalytics.com The field was revolutionized in the 1950s through the work of Karl Ziegler, who discovered a method for the direct synthesis of trialkylaluminum compounds and, crucially, their application in the catalytic polymerization of olefins. wikipedia.org This pioneering research, which led to the development of Ziegler-Natta catalysts, earned Ziegler a Nobel Prize and established organoaluminum compounds as indispensable tools in polymer chemistry. wikipedia.org

The synthesis of organoaluminum compounds has also evolved. Industrially, simple aluminum alkyls are often prepared in a two-step process starting with the alkylation of aluminum powder to form sesquichlorides, like ethylaluminum sesquichloride, followed by reduction. wikipedia.org

Key Milestones in the Evolution of Organoaluminum Reagents:

| Year | Milestone | Significance |

| 1859 | Discovery of the first organoaluminum compound, (C₂H₅)₃Al₂I₃. wikipedia.org | Marks the beginning of organoaluminum chemistry. wikipedia.orgnumberanalytics.com |

| 1950s | Karl Ziegler discovers the direct synthesis of trialkylaluminum compounds. wikipedia.org | Paved the way for their large-scale industrial use. wikipedia.org |

| 1950s | Application of organoaluminum compounds in catalytic olefin polymerization (Ziegler-Natta catalysts). wikipedia.org | Revolutionized polymer science and industry, leading to a Nobel Prize. wikipedia.org |

| Recent Years | Development of new synthesis methods, including metathesis and direct synthesis. numberanalytics.com | Enables the creation of complex and highly specific organoaluminum molecules for advanced applications. numberanalytics.com |

Research Trajectories and Academic Significance of Isobutylaluminum Dichloride

This compound (IBADC) continues to be a subject of significant academic and industrial research, primarily for its role as a catalyst in cationic polymerization. researchgate.netarchivemarketresearch.com A major application is in the production of polyisobutylene (B167198) (PIB), particularly high-reactivity PIB (HR-PIB), which is characterized by a high percentage of terminal double bonds. researchgate.net Research has shown that IBADC, often activated with a controlled amount of water, is an effective catalyst for the polymerization of isobutylene (B52900) in non-polar hydrocarbon solvents like hexane. researchgate.netresearchgate.net This is a key advantage, as it overcomes the poor solubility of other catalyst systems, such as those based on aluminum trichloride (B1173362) (AlCl₃) or ferric chloride (FeCl₃), in such media. researchgate.net

Current research often focuses on optimizing catalyst systems involving IBADC to control polymer molecular weight and structure. For instance, studies have explored its pre-activation with hydrated salts like MgSO₄·7H₂O to enhance reaction rates and monomer conversion. researchgate.net The compound's utility extends to being a precursor for other specialized catalysts. Recent studies have detailed the synthesis of isobutylaluminum aryloxides from the reaction of triisobutylaluminum (B85569) or other isobutylaluminum precursors, which in turn serve as effective activators for metallocene catalysts in the copolymerization of ethylene and propylene. mdpi.com These research avenues highlight the ongoing effort to develop cheaper, more efficient, and environmentally friendlier catalyst systems for producing polymers with specific, desirable properties. researchgate.net

Physical Properties of this compound:

| Property | Value |

| Molecular Formula | C₄H₉AlCl₂ chemspider.com |

| Molecular Weight | 155.00 g/mol chemicalbook.com |

| Appearance | Colorless liquid t3db.ca |

| Melting Point | -30 °C chemicalbook.com |

| Boiling Point | 242 °C chemicalbook.com |

| Density | 1.12 g/mL at 25 °C chemicalbook.com |

Properties

IUPAC Name |

dichloro(2-methylpropyl)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.Al.2ClH/c1-4(2)3;;;/h4H,1H2,2-3H3;;2*1H/q;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVXHZSPDTXJSJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Al](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9AlCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062040 | |

| Record name | Aluminum, dichloro(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Aluminum, dichloro(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1888-87-5 | |

| Record name | Isobutylaluminum dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1888-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum, dichloro(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001888875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, dichloro(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, dichloro(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroisobutylaluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isobutylaluminum Dichloride

Established Synthetic Routes to Isobutylaluminum Dichloride

The synthesis of this compound is predominantly achieved through redistribution reactions involving parent organoaluminum compounds and aluminum halides. These methods are favored for their reliability and high yield.

The most common and well-documented method for synthesizing this compound is through the reaction of triisobutylaluminum (B85569) with aluminum trichloride (B1173362). rsc.orgnih.govchemicalbook.com This process is a redistribution reaction, where the isobutyl groups from triisobutylaluminum and the chlorine atoms from aluminum trichloride exchange to form the desired product.

The stoichiometry of the reactants is crucial for the selective synthesis of this compound. A molar ratio of two parts aluminum trichloride to one part triisobutylaluminum is typically employed to ensure the formation of the dichloride species. rsc.orgresearchgate.net The reaction is generally conducted at room temperature in an inert hydrocarbon solvent, such as hexanes. rsc.orgresearchgate.net

Reaction Scheme: 2 AlCl₃ + (i-C₄H₉)₃Al → 3 (i-C₄H₉)AlCl₂

This reaction pathway is advantageous due to the commercial availability of the starting materials, triisobutylaluminum and aluminum trichloride. The progress and composition of the resulting solution can be monitored using techniques like back titration. rsc.org

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Solvent | Temperature | Product | Reference(s) |

| Aluminum Trichloride (AlCl₃) | Triisobutylaluminum ((i-C₄H₉)₃Al) | 2:1 | Hexanes | Room Temperature | This compound ((i-C₄H₉)AlCl₂) | rsc.orgresearchgate.net |

This interactive table summarizes the key parameters for the synthesis of this compound via the alkylaluminum and aluminum halide reaction pathway.

The synthesis of this compound on an industrial scale relies on efficient and cost-effective processes. The reaction between triisobutylaluminum and aluminum chloride is a commonly adopted industrial method due to its straightforward nature and high conversion rate. nih.gov This method allows for the production of this compound solutions of specific concentrations, which are then used directly in various applications. rsc.org

Another approach noted for the synthesis of related alkylaluminum chlorides involves the direct reaction of isobutylene (B52900) and hydrogen with aluminum chloride. nih.gov While this specific citation refers to diisobutylaluminum chloride, similar direct synthesis principles are often applicable across a range of alkylaluminum halides for industrial production. The industrial synthesis focuses on maximizing yield and purity while ensuring the process is economically viable for large-scale operations.

Catalytic Activity and Applications of Isobutylaluminum Dichloride

Role in Polymerization Chemistry

Isobutylaluminum dichloride (iBuAlCl2) is a significant organoaluminum compound that serves as a crucial component in various polymerization processes. Its utility spans from acting as a co-catalyst in Ziegler-Natta systems to enabling the synthesis of specialized polymers through cationic polymerization.

Cationic Polymerization of Olefins

This compound is recognized as a hydrocarbon-soluble Lewis acid, which makes it a valuable catalyst in the cationic polymerization of olefins, particularly in nonpolar solvents. researchgate.net

A primary application of this compound is in the synthesis of highly reactive polyisobutylene (B167198) (HRPIB). researchgate.net HRPIB is a form of polyisobutylene characterized by a high content of terminal exo-olefinic double bonds, which imparts greater reactivity for subsequent chemical modifications, making it a valuable intermediate for fuel and lubricant additives. researchgate.netgoogle.com The use of iBuAlCl2, often in complex with ethers, allows for the production of HRPIB with desired low molecular weights and a high proportion of exo-olefin end groups. bsu.byrsc.org

To enhance its catalytic performance, this compound is frequently complexed with ethers. The formation of these Lewis acid-ether complexes is a key strategy to control the polymerization process. The basicity and steric structure of the ether are critical factors that influence the activity and regioselectivity of the catalyst system. researchgate.net

Complexes of iBuAlCl2 with diisopropyl ether (iPr2O) have been shown to be effective co-initiators for the synthesis of HRPIB from both isobutylene (B52900) and C4 mixed feeds. bsu.by These complexes exhibit higher activity and facilitate the production of polyisobutylenes with lower molecular weights and a greater content of exo-olefin end groups compared to other systems like AlCl3·OiPr2. bsu.by Research has indicated that the optimal molar ratio of ether to iBuAlCl2 is crucial for achieving high exo-olefin content. For the polymerization of a C4 mixed feed, a iPr2O/iBuAlCl2 ratio of 0.5 was found to be optimal. bsu.by The use of a mixture of two different ethers, such as diethyl ether and diisopropyl ether, can also improve the polydispersity of the resulting HRPIB. bsu.by

It's important to note that iBuAlCl2 often requires activation, which can be achieved through the addition of an external initiator like water or by interaction with salt hydrates to increase the reaction rate and monomer conversion. bsu.byresearchgate.net

Table 1: Polymerization of C4 Mixed Feed with H₂O/iBuAlCl₂·n(iPr₂O) Initiating System

| Run | iPr₂O/iBuAlCl₂ (mol/mol) | Time (min) | Conversion (%) | Mₙ (g·mol⁻¹) | Mₙ/Mₙ | exo-olefin content (%) |

|---|---|---|---|---|---|---|

| 1 | 0.4 | 10 | 92 | 1950 | 4.1 | 75 |

| 2 | 0.5 | 10 | 90 | 2000 | 4.0 | 85 |

Mₙ: number-average molecular weight; Mₙ/Mₙ: polydispersity index. Data sourced from a comparative study on cationic polymerization. bsu.by

The microstructure of the resulting polyisobutylene, particularly the content of the desired exo-olefin end groups, is significantly influenced by various reaction parameters. These include the composition of the co-catalyst system (the ether-to-Lewis acid ratio), the reaction temperature, and the monomer concentration. bsu.byresearchgate.netgoogleapis.com

Studies have shown that for complexes of alkylaluminum dichlorides with diisopropyl ether, the best results in terms of monomer conversion and exo-olefin content are achieved with specific molar ratios of Lewis acid to ether, typically between 1:0.9 and 1:0.8. rsc.org While these systems are promising for producing HRPIB at room temperature, achieving high monomer conversion can be challenging. rsc.org

The choice of solvent also plays a role. While non-polar hydrocarbons like n-hexane are preferred for industrial applications, the low concentration of adventitious water, which can act as an initiator, may limit monomer conversion. rsc.org

Catalytic chain transfer polymerization (CCTP) is a powerful technique to control the molecular weight of polymers. wikipedia.org In the context of isobutylene polymerization, CCTP offers a pathway to produce HRPIB efficiently. rsc.org The process involves the transfer of a growing polymer chain from the catalyst to a chain transfer agent, which then initiates the growth of a new chain. sci-hub.st This allows for the production of a higher number of polymer chains per catalyst molecule. sci-hub.st

Recent advancements have highlighted the effectiveness of hydrocarbon-soluble Lewis acid-ether complexes, including those of this compound, in catalyzing the CCTP of isobutylene. rsc.org This approach is seen as a promising alternative to traditional industrial methods that often rely on BF₃-based catalysts. rsc.org

Integration within Ziegler-Natta Catalysis

This compound also functions as a co-catalyst in Ziegler-Natta polymerization, a cornerstone of polyolefin production. nouryon.comnouryon.com Ziegler-Natta catalysts are typically heterogeneous systems comprising a transition metal compound (like titanium tetrachloride) and a main group organometallic co-catalyst, such as an alkylaluminum compound. wikipedia.org

In this context, iBuAlCl2 can be part of the alkylaluminum activator component. google.com For instance, it can be used in conjunction with titanium tetrachloride supported on magnesium chloride for the polymerization of ethylene (B1197577) to produce ultra-high molecular weight polyethylene (B3416737) (UHMWPE). researchgate.net The molar ratio of the aluminum alkyl to the titanium component is a critical parameter that affects the catalyst's productivity and the molecular weight of the resulting polymer. researchgate.net

Integration within Ziegler-Natta Catalysis

Polymerization Kinetics and Thermodynamic Considerations

The feasibility and rate of any polymerization reaction are governed by fundamental kinetic and thermodynamic principles. nih.gov Thermodynamics dictates the equilibrium position of the monomer-polymer reaction, which is famously described by the concept of ceiling temperature (Tc). nih.gov Above this temperature, depolymerization is favored, while below it, polymerization is thermodynamically viable. nih.gov This equilibrium is a function of the enthalpy (ΔH) and entropy (ΔS) of polymerization. nsf.gov

The kinetics of polymerization, on the other hand, describe the rate at which the reaction proceeds. For polymerizations involving this compound, the rate can be significantly influenced by factors such as temperature and the concentration of the catalyst components. researchgate.net In the cationic polymerization of isobutylene, investigations have shown that polymerization is considerably faster when using certain iBuAlCl2-based systems compared to others. rsc.org For example, kinetic studies show that saturation conversion can be achieved in under 15 minutes under specific conditions. rsc.org The rate of polymerization is also a function of the solvent used. dss.go.th While a reaction may be thermodynamically favorable, kinetic factors ultimately determine whether a polymer can be formed at a practical rate. nih.gov

Contributions to Advanced Organic Synthesis

Beyond its extensive use in polymerization, this compound is a valuable reagent in broader organic synthesis.

This compound as a Lewis Acid Catalyst

A key aspect of the chemical reactivity of this compound is its character as a Lewis acid. guidechem.comspecialchem.com A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base. wikipedia.org This property allows it to function as a catalyst in a wide variety of organic reactions. guidechem.com In this role, the aluminum center of IBADIC complexes with lone-pair-bearing atoms (like oxygen or nitrogen) in a substrate molecule. wikipedia.org This complexation withdraws electron density from the substrate, thereby activating it towards nucleophilic attack or facilitating bond-forming or bond-breaking processes. wikipedia.org

The use of aluminum-based Lewis acids, such as aluminum chloride (AlCl3), is classic in organic chemistry for reactions like the Friedel-Crafts alkylation and acylation. wikipedia.org this compound acts in a similar capacity, providing a soluble and often milder alternative to traditional inorganic Lewis acids. Its high reactivity and selectivity make it a crucial catalyst in various applications within organic synthesis. guidechem.com

Mechanistic Investigations of Isobutylaluminum Dichloride Catalysis

Mechanistic Pathways in Catalytic Polymerization

Isobutylaluminum dichloride (iBuAlCl2) plays a significant role as a co-initiator or catalyst in cationic polymerization, particularly of isobutylene (B52900). rsc.orgresearchgate.net The mechanistic pathways are complex and influenced by various factors including the initiator, solvent, and temperature. researchgate.netwikipedia.org

Initiation and Propagation Steps in Cationic Polymerization

The initiation of cationic polymerization using this compound often requires a protic initiator, such as adventitious water or an alcohol. researchgate.netresearchgate.net The process begins with the reaction between iBuAlCl2 and the initiator to generate a carbocationic species, which then attacks the monomer to start the polymer chain. youtube.com For instance, the reaction of water with iBuAlCl2 can yield a protonated species that initiates polymerization. researchgate.net

Once initiated, the propagation step involves the sequential addition of monomer units to the growing carbocationic chain end. youtube.com This process continues, elongating the polymer chain. youtube.com Theoretical studies using ab initio molecular dynamics have indicated that the initiation of isobutylene polymerization catalyzed by ethylaluminum dichloride (a related compound) involves a two-step mechanism. rsc.org The free energy barrier for propagation tends to decrease as the polymer chain grows. rsc.org

Table 1: Factors Influencing Initiation and Propagation in Cationic Polymerization

| Factor | Influence on Initiation | Influence on Propagation |

| Initiator | The nature of the initiator (e.g., water, alcohol, alkyl halide) determines the initial carbocation formation. researchgate.netresearchgate.net | The reactivity of the propagating species can be influenced by the counterion derived from the initiator system. wikipedia.org |

| Solvent Polarity | Solvent polarity affects the solubility and ionization of the initiator/co-initiator complex. researchgate.netwikipedia.org | More polar solvents can lead to faster propagation rates by better solvating and separating the ion pairs. wikipedia.org |

| Temperature | Lower temperatures are often used to suppress termination and chain transfer reactions, favoring controlled polymerization. wikipedia.org | Propagation rates are temperature-dependent, with higher temperatures generally leading to faster reactions but potentially lower molecular weights. researchgate.net |

| Monomer Concentration | Higher monomer concentrations can increase the rate of initiation and propagation. researchgate.net |

Role of Charge Separation and Ion Pair Dynamics

In cationic polymerization, the nature of the relationship between the propagating carbocation and its counterion is crucial and exists in an equilibrium between tight ion pairs, solvent-separated ion pairs, and free ions. wikipedia.orgnih.gov The degree of charge separation significantly impacts the reactivity of the growing polymer chain. wikipedia.org

The polarity of the solvent plays a critical role in these dynamics. wikipedia.org In nonpolar solvents, tight ion pairs are favored, where the cation and anion are in close proximity. nih.gov This close association can reduce the reactivity of the propagating species. mountainscholar.org Conversely, polar solvents can better solvate the ions, leading to solvent-separated ion pairs or even free ions, which are generally more reactive. wikipedia.orgmit.edu The size and charge density of the counterion also influence the electrostatic interactions within the ion pair. wikipedia.org A smaller counterion with a higher charge density will have stronger interactions with the carbocation. wikipedia.org

Chain Transfer and Regioselectivity Determinants

Chain transfer is a critical process that limits the molecular weight of the resulting polymer and can introduce different end-groups. wikipedia.org In the context of this compound catalysis, chain transfer can occur to the monomer or to the aluminum alkyl co-catalyst. sci-hub.st One common mechanism is the abstraction of a hydrogen atom from the active chain end to the counterion or the monomer. wikipedia.org This terminates the growth of one chain but can initiate a new one, thus keeping the kinetic chain intact. wikipedia.org

Regioselectivity, particularly in the polymerization of isobutylene, is a key determinant of the final polymer's properties. The formation of highly reactive polyisobutylene (B167198) (HRPIB) with a high content of exo-olefin end groups is often the desired outcome. researchgate.net The steric and electronic properties of the catalyst system, including the presence of ethers complexed with the aluminum halide, are crucial in directing the regioselectivity of the β-proton abstraction from the growing chain end. researchgate.netresearchgate.net For instance, complexes of alkylaluminum dichlorides with moderately branched ethers have shown high regioselectivity in producing HRPIB. researchgate.net

Table 2: Research Findings on Chain Transfer and Regioselectivity with Alkylaluminum Dichlorides

| Catalyst System | Monomer | Key Findings |

| EtAlCl₂ ⋅ bis(2-chloroethyl) ether / t-BuCl | Isobutylene | Investigated at elevated temperatures; polymerization rates increased while molecular weights and exo-olefin contents decreased with increasing temperature. researchgate.net |

| iBuAlCl₂ ⋅ nOiPr₂ | Isobutylene | In non-polar n-hexane, this system produced polyisobutylene with varying exo-olefin content depending on the iBuAlCl₂/iPr₂O ratio. rsc.org |

| AlCl₃/Ether Complexes | Isobutylene | The steric structure and basicity of the ether used to form the complex are key factors influencing catalyst activity and regioselectivity of β-H abstraction. researchgate.net |

In-situ Catalyst Formation and Activation Processes

In many polymerization reactions involving this compound, the active catalytic species is formed in situ. google.com This often involves the interaction of iBuAlCl2 with a co-catalyst or an activator. researchgate.net For example, iBuAlCl2 may require activation through the addition of an external initiator like water or by interacting with salt hydrates to enhance the reaction rate and monomer conversion. researchgate.net

The formation of complexes between alkylaluminum dichlorides and ethers is a common strategy to create soluble and effective catalysts, especially in non-polar solvents. rsc.org The complexation can be studied using techniques like ¹H NMR spectroscopy to understand the interaction between the Lewis acid and the ether. rsc.org The order of addition of the components can also be crucial; for instance, the separate addition of an ether followed by AlCl₃ can lead to different polymer characteristics compared to using a pre-formed complex. researchgate.net In some systems, the alkylaluminum compound also acts as a scavenger for impurities that could otherwise inhibit the polymerization. researchgate.net

Fundamental Organometallic Reaction Mechanisms Involving this compound

The chemistry of this compound is rooted in fundamental organometallic reaction mechanisms that govern its behavior and catalytic activity.

Ligand Migration and Exchange Processes

Ligand exchange is a dynamic process in organoaluminum compounds. wikipedia.org Trialkylaluminum compounds, for example, exist as dimers with bridging and terminal ligands that can interchange rapidly. wikipedia.org While iBuAlCl₂ is a monoalkylaluminum species, the principles of ligand exchange are relevant to its interactions in a catalytic system.

In bimetallic systems, such as those used in Ziegler-Natta catalysis, σ-ligand exchange between the transition metal complex and the organoaluminum compound is a key step in generating the active catalytic species. researchgate.net This exchange can involve alkyl, hydride, or halide ligands. wikipedia.orgresearchgate.net For instance, the reaction between zirconocene (B1252598) dichloride and organoaluminum compounds can lead to the formation of various organometallic complexes through ligand exchange. researchgate.net

Deuterium labeling experiments have been used to study reaction mechanisms, including ligand migration and exchange. mdpi.com Such studies can provide insights into how ligands move between metal centers and other molecules in the reaction mixture, which is fundamental to understanding the catalytic cycle. mdpi.com In some organoaluminum systems, dynamic behavior such as the positional exchange of alkyl groups has been observed in solution via NMR spectroscopy, indicating a low energy barrier for intramolecular movement. nih.gov

Cooperative Reactivity in Heterobimetallic Aluminum Complexes

The exploration of heterobimetallic complexes containing aluminum has revealed significant potential for cooperative catalysis, where the interaction between two different metal centers leads to enhanced reactivity and novel chemical transformations. acs.orgnih.gov In these systems, an aluminum species, such as this compound, often functions as a highly Lewis acidic center, which can polarize substrates or modify the electronic properties of a partner transition metal. rsc.orgacs.org This synergistic interplay is a cornerstone of designing advanced catalytic manifolds. acs.orgbohrium.com

The synthesis of such complexes can be challenging due to the disparate chemical properties of the metals involved. nih.gov However, strategies have been developed to create stable heterobimetallic structures, often employing bridging ligands to tether the aluminum and the second metal center. rsc.org For instance, rhodium-aluminum heterobimetallic complexes have been synthesized using 1,3-bis(diphenylphosphino)-2-propanol (DPPP-OH) to link the two metals. In these structures, the bulky isobutyl groups on the aluminum center provide steric protection, which is crucial for stability. rsc.org

Mechanistic studies have shown that the aluminum center is not merely a spectator ligand but plays an active role in catalysis. In early-late heterobimetallic complexes, the significant polarity difference between the electropositive aluminum and the transition metal facilitates cooperative heterolytic bond activations. rsc.org Even without a direct metal-aluminum bond, the proximity of the two metal sites can enable cooperative catalysis. rsc.org For example, iridium-aluminum complexes featuring strongly polarized Al(III)δ+–Ir(III)δ− interactions have been shown to cooperatively activate and cleave small molecules like carbon dioxide. acs.orgresearchgate.net In one studied reaction, an iridium tetrahydride complex reacts with isobutylaluminum derivatives to form an Ir-Al species that promotes the reductive cleavage of CO2. acs.orgresearchgate.net

The reactivity of these bimetallic systems can be finely tuned. The binding of a Lewis base to the aluminum center does not necessarily quench the reactivity of the bimetallic motif. acs.orgresearchgate.net Research on Ir-Al complexes demonstrated that both the base-free species and its pyridine (B92270) adduct could promote the cooperative reductive cleavage of various heteroallenes, highlighting the robustness of the cooperative mechanism. acs.orgresearchgate.net This cooperative action between metal centers represents an emerging and powerful strategy for enhancing catalytic activity and selectivity beyond what is achievable with their monometallic counterparts. nih.gov

Hydrolytic Stability and Reaction with Protic Species

Organoaluminum compounds, including this compound, are well-known for their high reactivity, particularly their sensitivity to air and moisture. numberanalytics.com The reaction with protic species, especially water, is a fundamental aspect of their chemistry, leading to hydrolysis. This process involves the cleavage of the aluminum-carbon bond and the formation of aluminum hydroxides or oxides and the corresponding hydrocarbon. numberanalytics.com

The reaction is not limited to water. Other protic species, such as alcohols, also react readily with organoaluminum compounds. masterorganicchemistry.com The reaction of an organoaluminum compound with an alcohol typically yields an aluminum alkoxide and the corresponding alkane. For example, the reaction of methylaluminum dichloride with tert-butanol (B103910) (t-BuOH) has been studied, leading to the formation of t-butoxyaluminum dichloride. researchgate.net Similarly, the hydrolysis of diisobutylaluminum aryloxides has been shown to occur selectively at the Al-OAr bond, producing the corresponding phenol (B47542) and polyisobutylaluminoxane. researchgate.net

Computational and Spectroscopic Characterization of Isobutylaluminum Dichloride and Its Adducts

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Advanced spectroscopic techniques are indispensable for elucidating the structure, bonding, and reactivity of isobutylaluminum dichloride (i-BuAlCl₂) and its various adducts. These methods provide detailed information at the molecular level, offering insights into reaction mechanisms and the nature of catalytic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁷Al NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of organoaluminum compounds in solution. researchgate.net ¹H, ¹³C, and ²⁷Al NMR provide complementary information about the local chemical environment of the different nuclei within the molecule.

¹H NMR Spectroscopy: Proton NMR is used to identify the isobutyl group and to study the interactions of i-BuAlCl₂ with other molecules, such as ethers. rsc.org The chemical shifts of the protons on the isobutyl group can be sensitive to the formation of adducts. For instance, in a study of the reaction between triisobutylaluminum (B85569) and Cp*Mo(CO)₃H, the resulting tetranuclear complex showed a symmetrical structure in the ¹H NMR spectrum, with distinct signals for the isobutyl moiety. mdpi.com

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon backbone of the isobutyl group and any coordinated ligands. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. In conjunction with ¹H NMR, ¹³C NMR helps in the complete structural assignment of i-BuAlCl₂ and its derivatives. researchgate.netresearchgate.net

²⁷Al NMR Spectroscopy: As a quadrupolar nucleus, ²⁷Al NMR is particularly informative for studying the coordination environment of the aluminum center. nih.gov The chemical shift and linewidth of the ²⁷Al resonance can distinguish between different coordination numbers (e.g., tetracoordinated and hexacoordinated aluminum) and geometries. researchgate.net For example, the ²⁷Al NMR spectra of symmetric dinuclear heteroleptic Aluminum (III) derivatives often exhibit a singlet, indicating the presence of tetracoordinated aluminum atoms. researchgate.net

Table 1: Representative NMR Data for this compound and Related Compounds

| Nucleus | Compound/System | Chemical Shift (ppm) | Remarks |

| ¹H | Tetranuclear Al/Mo complex with isobutyl groups | 0.43 (d, CH₂), 1.22 (d, CH₃), 2.18 (m, β-H) | Symmetrical structure in solution. mdpi.com |

| ¹³C | Tetranuclear Al/Mo complex with isobutyl groups | 106.0, 11.3 (Cp), 253.4 (broad, CO) | Indicates a single set of signals for the Cp ligands. mdpi.com |

| ²⁷Al | Symmetric dinuclear heteroleptic Aluminum (III) derivatives | δ 67.31–74.49 | Suggests tetracoordinated aluminum atoms. researchgate.net |

| ²⁷Al | Asymmetric dinuclear heteroleptic Aluminum (III) derivatives | δ 77.33–74.49 and δ 26.09–14.23 | Indicates two different aluminum environments. researchgate.net |

| ²⁷Al | Al(OX)₃³⁻ and Al(OX)₂⁻ in oxalic acid system | 16 | The ratio of complexes depends on the OX/Al molar ratio. nih.gov |

| ²⁷Al | Al(MA)₂⁻, Al(MA)₃³⁻, and Al(MA)⁺ in malonic acid system | 2 | Represents a mixture of three complex species. nih.gov |

This table presents a selection of NMR data from various studies and is not exhaustive. Chemical shifts are reported relative to standard references.

Vibrational Spectroscopies (e.g., Infrared, Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the molecular vibrations of i-BuAlCl₂ and its adducts, offering information on functional groups and bond strengths. ksu.edu.saspectroscopyonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to changes in the dipole moment during molecular vibrations. ksu.edu.sa It is particularly useful for identifying the presence of specific functional groups. For instance, in the analysis of products from the catalytic conversion of polyethylene (B3416737), IR spectroscopy revealed broad signals characteristic of O-H and C-O stretching bands, indicating the formation of alcohols. iastate.edu

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of light and is sensitive to changes in polarizability. ksu.edu.sa It is complementary to IR spectroscopy, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. spectroscopyonline.com A combined Raman and IR study of AlCl₃-based ethereal solutions helped in the identification of the [AlCl₂]⁺ cation. mdpi.com

Table 2: Key Vibrational Frequencies for Aluminum-Containing Species

| Spectroscopic Technique | Species | Vibrational Frequency (cm⁻¹) | Assignment |

| Raman | [AlCl₂(THF)₄]⁺ in THF | 271 | Enhanced by dilution, related to the trans isomer. mdpi.com |

| IR | [AlCl₂(THF)₄]⁺ in THF | 405 | Also dependent on dilution, assigned to the asymmetric vibration of the trans isomer or related to the cis isomer. mdpi.com |

| Raman | cis-[AlCl₂(G4)]⁺ in tetraglyme | 428 and 399 | Calculated frequencies corresponding to observed bands at 420 and 400 cm⁻¹. mdpi.com |

| IR | cis-[AlCl₂(G4)]⁺ in tetraglyme | 420 | Asymmetric IR peak simulated at this frequency. mdpi.com |

| IR | Alcohol products from polyethylene conversion | 3430 and 1090 | ν(O-H) and ν(C-O) stretching bands, respectively. iastate.edu |

This table highlights characteristic vibrational bands observed for different aluminum complexes in various environments.

X-ray Diffraction and Elemental Analysis Techniques

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which is crucial for confirming the empirical formula of newly synthesized compounds. For a catalyst component containing titanium, zirconium, and magnesium, elemental analysis provided the weight percentage of each metal. epo.org

Chromatographic Methodologies for Polymer Analysis

When this compound is used as a catalyst or co-catalyst in polymerization reactions, characterization of the resulting polymer is essential. Chromatographic techniques are central to this analysis.

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution and Polydispersity

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for determining the molecular weight distribution (MWD) and polydispersity index (PDI, or M_w/M_n) of polymers. nih.govshimadzu.nl The technique separates polymer chains based on their hydrodynamic volume in solution, with larger molecules eluting first. paint.org

In the context of polymerizations involving i-BuAlCl₂, SEC is used to assess the effectiveness of the catalyst system in controlling polymer chain growth. For instance, in the synthesis of highly reactive polyisobutylene (B167198) (PIB), SEC was used to show that the molecular weight distribution remained relatively narrow (PDI around 3.3-3.4) throughout the polymerization. rsc.org The analysis is typically performed using a series of columns packed with porous materials and a differential refractometer as the detector, with calibration based on polymer standards like polystyrene. rsc.org The choice of mobile phase and stationary phase is critical for achieving a separation based solely on size. nih.gov The use of multi-site catalysts, such as some Ziegler-Natta systems, can lead to polymers with a broad molecular weight distribution (M_w/M_n = 5–8), which can be analyzed by deconvoluting the SEC curve into individual Flory components. mdpi.com

Table 3: Polymer Characterization Data from Polymerizations Involving this compound

| Polymerization System | M_n ( g/mol ) | M_w/M_n (PDI) | Analytical Technique |

| i-BuAlCl₂ / diisopropyl ether for polyisobutylene | ~1,500 | 3.3 - 3.4 | SEC |

| Ethylene (B1197577) polymerization with Ziegler-Natta catalyst | 5.09 x 10⁶ | Not specified | Viscometry |

| Ethylene polymerization with Ziegler-Natta catalyst | 7.8 x 10⁶ to 3.7 x 10⁶ | Not specified | Viscometry |

| Polyethylene from Ti-based catalysts | - | 5 - 8 | SEC |

This table provides examples of molecular weight and polydispersity data obtained for polymers synthesized using systems that can involve alkylaluminum co-catalysts.

Theoretical and Computational Chemistry Approaches

The intricate nature of this compound and its adducts necessitates the use of sophisticated computational methods to elucidate their electronic structure, reactivity, and the complex mechanisms of the reactions they participate in. Theoretical and computational chemistry provide powerful tools to investigate these systems at a molecular level, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) has become a important method for investigating the electronic properties and reaction energetics of organoaluminum compounds, including this compound. researchgate.net DFT calculations allow for the determination of key molecular descriptors such as molecular orbital energies, atomic charge distributions, and local electron densities, which are crucial for understanding the reactivity and stability of these compounds. uni.lu

While specific DFT studies focusing solely on this compound are limited in publicly available literature, extensive research on closely related alkylaluminum chlorides, such as ethylaluminum dichloride (EADC) and methylaluminum dichloride, provides valuable insights that can be extrapolated. For instance, DFT calculations have been employed to study the interaction of alkylaluminum chlorides with various substrates. In the context of polymerization catalysis, DFT has been used to probe the electronic structure of active catalytic species formed from alkylaluminum co-catalysts. researcher.life

A significant area of investigation has been the reaction of alkylaluminum chlorides with surfaces, such as silica (B1680970). Computational studies on the reaction of methylaluminum dichloride with a silica silanol (B1196071) model cluster have shown that the cleavage of the Al-C bond is thermodynamically much more favorable than the cleavage of the Al-Cl bond. nih.govacs.org This preference is critical in understanding the surface modification processes where these compounds are used.

Table 1: Calculated Reaction Energetics for Methylaluminum Dichloride with a Silica Surface Model

| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Overall Free Energy Change (kJ/mol) |

| Al-C Bond Cleavage | 31.1 | -135 |

| Al-Cl Bond Cleavage | 23.1 | 0 |

Data sourced from computational ab initio studies on a Si₄O₆(OH)₄ cluster model reacting with monomeric methylaluminum dichloride. acs.org The free energy of the Al-Cl cleavage product was taken as the reference (0 kJ/mol).

The electronic effects of substituents on the reactivity of related systems have also been a focus of DFT studies. For example, in the context of Diels-Alder reactions catalyzed by Lewis acids like ethylaluminum dichloride, DFT calculations have been used to rationalize the observed dienophilic reactivity by analyzing global hardness, softness, electronic chemical potential, and electrophilicity indices of the reactants. beilstein-journals.org These studies highlight the capability of DFT to predict how the electronic nature of the aluminum center, influenced by its ligands, governs its catalytic activity.

Ab Initio Molecular Dynamics (AIMD) Simulations of Reaction Pathways

Ab initio molecular dynamics (AIMD) simulations offer a dynamic perspective on chemical reactions, allowing for the exploration of reaction pathways in complex environments. mdpi.com By computing the forces on the atoms "on-the-fly" from electronic structure calculations, AIMD can model bond-breaking and bond-forming events without the need for pre-parameterized force fields. mdpi.com

While specific AIMD simulations of this compound are not readily found in the literature, the methodology has been successfully applied to understand the reaction mechanisms of similar organometallic systems. For instance, AIMD simulations have been instrumental in elucidating the speciation and reactivity in deep eutectic electrolytes used in aluminum batteries, which involve complex aluminum chloride species. dtu.dk These simulations can track the formation and evolution of different chemical species in the liquid phase, providing insights into transport mechanisms and electrochemical reactivity. dtu.dk

Quantum Chemical Calculations for Reaction Barriers and Intermediates

Quantum chemical calculations are a cornerstone for determining the energetic profiles of chemical reactions, including the identification of transition states and reaction intermediates. researchgate.net These calculations provide quantitative estimates of reaction barriers, which are fundamental to understanding reaction kinetics.

The structure and stability of reaction intermediates are also a key focus of quantum chemical calculations. In the study of polymerization reactions, the nature of the cationic species generated upon activation of a pre-catalyst by an alkylaluminum compound is critical. DFT calculations have been used to model the structure of these active species and any dormant or inactive species that may form, providing a rationale for the observed catalytic activity or lack thereof. cardiff.ac.uk

Furthermore, computational studies on iridium-aluminum complexes formed from isobutylaluminum derivatives have utilized DFT to investigate the mechanism of cooperative bond activation, including the reductive cleavage of CO₂. acs.org These calculations elucidated the role of the bimetallic motif and the electronic polarization between the iridium and aluminum centers in facilitating these challenging transformations. acs.org

Table 2: Predicted Collision Cross Section (CCS) for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 154.99695 | 126.3 |

| [M+Na]⁺ | 176.97889 | 134.5 |

| [M-H]⁻ | 152.98239 | 126.0 |

| [M+NH₄]⁺ | 172.02349 | 149.2 |

| [M+K]⁺ | 192.95283 | 131.5 |

Data sourced from CCSbase predictions. uni.lu m/z refers to the mass-to-charge ratio.

Broader Academic Research Perspectives and Future Directions

Innovations in Catalyst Design and Optimization

The performance of isobutylaluminum dichloride as a catalyst is intrinsically linked to its electronic and steric properties. Innovations in catalyst design are centered on rationally modifying these features to enhance activity, selectivity, and stability.

The Lewis acidity of this compound is a critical factor in its catalytic activity. Fine-tuning this property can lead to more efficient and selective reactions. The steric environment around the aluminum center also plays a crucial role, influencing substrate approach and transition state geometries. numberanalytics.comvu.nl

Researchers are exploring the use of various ligands to modulate the Lewis acidity and steric bulk of the catalyst. For example, the introduction of bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can create a more hindered environment around the metal center. numberanalytics.com This steric shielding can prevent unwanted side reactions and improve the selectivity of the desired transformation. numberanalytics.com The electronic properties of these ligands also influence the Lewis acidity of the aluminum center, providing a dual approach to catalyst optimization. vu.nl

Computational modeling and descriptor-based approaches are becoming increasingly important in predicting the impact of these modifications on catalytic performance, accelerating the design of improved catalysts. researchgate.net

Table 1: Influence of Steric Effects on Catalysis

| Effect | Description |

|---|---|

| Steric Hindrance | Bulky groups can block or hinder the approach of reactants to the catalytic center, which can be used to control selectivity. |

| Steric Protection | Large ligands can protect the metal center from deactivation by preventing the coordination of undesirable molecules. numberanalytics.com |

| Bite Angle | The angle between two coordinating atoms of a ligand and the metal center can influence catalytic activity and selectivity. vu.nl |

This table summarizes how steric factors can be manipulated in catalyst design to achieve desired outcomes.

To enhance the practical utility of this compound catalysts, significant research has been dedicated to their immobilization on solid supports. vot.plresearchgate.net This strategy combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. nih.gov

Various materials have been investigated as supports, including silica (B1680970), alumina (B75360), and polymers. vot.plnih.gov The surface of these supports can be functionalized to covalently bind the aluminum catalyst. For instance, silica can be treated with methylaluminoxane (B55162) (MAO) before immobilizing zirconocene (B1252598) complexes, which are then activated by triisobutylaluminum (B85569) (TIBA). vot.pl Another approach involves grafting the catalyst onto a polymer backbone. acs.org

These heterogenization techniques aim to prevent catalyst leaching, simplify product purification, and enable the reuse of the catalyst, which is crucial for developing more sustainable and cost-effective industrial processes. nih.govacs.org The choice of support and the method of immobilization can also influence the catalyst's performance by altering its steric and electronic environment. researchgate.net

Sustainable Chemical Synthesis with this compound

The principles of green chemistry are increasingly guiding research in chemical synthesis. For this compound, this translates to a focus on minimizing environmental impact through the use of greener solvents, improving process efficiency, and maximizing atom economy. advancedsciencenews.com

The choice of solvent can significantly impact the outcome of a reaction catalyzed by this compound. Traditionally, many reactions involving organoaluminum compounds are carried out in nonpolar organic solvents like hexanes. researchgate.netrsc.org However, there is a growing interest in replacing these volatile organic compounds (VOCs) with more environmentally benign alternatives. advancedsciencenews.com

"Green solvents" such as water, supercritical fluids, ionic liquids (ILs), and deep eutectic solvents (DESs) are being explored. nih.govuni-regensburg.de These solvents offer advantages like low toxicity, non-flammability, and recyclability. nih.gov For instance, the use of choline (B1196258) chloride-based deep eutectic solvents has been investigated for certain applications. uni-regensburg.detext2fa.ir The unique properties of these solvents can also influence the selectivity and rate of catalytic reactions. However, the high reactivity of this compound with protic solvents like water presents a significant challenge that requires careful consideration and innovative solutions, such as biphasic systems where the catalyst remains in a non-aqueous phase. nih.gov

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. tudelft.nlaiche.org This can be achieved by integrating multiple operations into a single unit, such as reactive distillation or membrane reactors. aiche.orgmdpi.com For reactions involving this compound, process intensification could lead to significant improvements in yield and selectivity while reducing waste and energy consumption. tudelft.nlmdpi.com

Atom economy is another key metric for sustainable synthesis, measuring the efficiency with which atoms from the reactants are incorporated into the desired product. alevelchemistry.co.ukkccollege.ac.insavemyexams.com Reactions with high atom economy generate fewer byproducts, leading to less waste and more efficient use of resources. alevelchemistry.co.ukrsc.org The design of catalytic processes using this compound should strive for high atom economy by minimizing side reactions and maximizing the conversion of starting materials into the target molecule. kccollege.ac.indocbrown.info For example, addition reactions inherently have a 100% atom economy, and designing catalytic cycles that favor such pathways is a key goal. docbrown.info

Table 2: Principles of Green Chemistry Relevant to this compound

| Principle | Application to this compound Chemistry |

|---|---|

| Safer Solvents and Auxiliaries | Replacing volatile organic compounds with green solvents like ionic liquids or deep eutectic solvents. advancedsciencenews.comnih.gov |

| Design for Energy Efficiency | Utilizing process intensification to reduce energy consumption in reactions and separations. tudelft.nlaiche.org |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the final product, minimizing waste. alevelchemistry.co.ukkccollege.ac.in |

| Catalysis | Using catalytic amounts of this compound to avoid stoichiometric reagents and reduce waste. |

This table outlines how key green chemistry principles can be applied to chemical processes involving this compound.

Interdisciplinary Impact and Emerging Applications

The unique reactivity of this compound is leading to its exploration in a variety of interdisciplinary fields beyond traditional organic synthesis and polymerization.

One significant area is materials science , where it can be used in the synthesis of advanced polymers with tailored properties. archivemarketresearch.com For instance, this compound is a component in Ziegler-Natta catalyst systems used for the polymerization of olefins like ethylene (B1197577) and propylene. researchgate.netnouryon.com By carefully controlling the polymerization conditions and catalyst composition, polymers with specific molecular weights, microstructures, and thermal properties can be produced. researchgate.net There is also interest in its use for the synthesis of ultra-high molecular weight polyethylene (B3416737) (UHMWPE). researchgate.net

Furthermore, this compound and related organoaluminum compounds are being investigated for their potential role in the creation of novel materials for electronics and energy applications. americanelements.com Their ability to act as precursors or catalysts in the formation of thin films and nanoparticles is an active area of research. americanelements.com

The application of this compound in the synthesis of complex molecules for the pharmaceutical and agrochemical industries also represents a significant interdisciplinary connection. Its role as a Lewis acid catalyst can be harnessed to construct key structural motifs found in biologically active natural products and their analogs. researchgate.netethz.ch

As our understanding of the fundamental chemistry of this compound deepens, its application is expected to expand into even more diverse and innovative areas of science and technology.

Advanced Materials Science Applications

This compound (IBADC) is a significant compound in the realm of materials science, primarily due to its role as a catalyst component in the synthesis of high-performance polymers. dataintelo.com Its application in Ziegler-Natta catalysis, in particular, has paved the way for the production of polyolefins with tailored properties, suitable for a wide range of advanced applications.

The utility of this compound stems from its function as a co-catalyst, often in conjunction with titanium compounds, for the polymerization of olefins. nouryon.comnouryon.com This catalytic system allows for control over the polymer's molecular weight and structure, which are critical determinants of its physical and mechanical properties. Research has demonstrated its effectiveness in the polymerization of various monomers, including isobutylene (B52900), alpha-substituted styrenes, and conjugated diolefins such as isoprene (B109036) and piperylene. google.com

One of the key areas where this compound has shown significant promise is in the production of specialized polyethylenes. For instance, it is employed in catalyst systems to produce linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE) with a broad molecular weight distribution. epo.org Furthermore, in combination with titanium tetrachloride supported on magnesium dichloride, it has been utilized in the synthesis of ultra-high molecular weight polyethylene (UHMWPE), a material prized for its exceptional toughness and chemical resistance. researchgate.net The ability to fine-tune polymerization conditions, such as the ratio of aluminum alkyl to titanium, temperature, and monomer pressure, allows researchers to optimize both the catalyst's productivity and the final polymer's molecular weight. researchgate.net

The development of such advanced materials is crucial for various industries, including automotive, aerospace, packaging, and biomedical sectors, which continually demand materials with enhanced performance characteristics. dataintelo.comaprcomposites.com.au

Table 1: Applications of this compound in Polymer Synthesis

| Polymer Type | Monomer(s) | Catalyst System Component | Key Polymer Characteristics | Reference(s) |

| Polyisobutylene (B167198) | Isobutylene | This compound | --- | google.com |

| Polyethylene (LLDPE/HDPE) | Ethylene | This compound | Broad molecular weight distribution | epo.org |

| Ultra-High Molecular Weight Polyethylene (UHMWPE) | Ethylene | TiCl₄/MgCl₂/Tri-isobutylaluminum* | High molecular weight, enhanced toughness | researchgate.net |

| Polyolefins | Propylene, Butene-1, etc. | Ziegler-Natta catalyst with this compound | High-performance materials | dataintelo.comnouryon.com |

*Note: Research often involves variations of isobutylaluminum compounds, such as tri-isobutylaluminum, which is closely related and functions as a co-catalyst in similar systems. researchgate.net

Frontiers in Organoaluminum Chemistry

The study of this compound is intrinsically linked to the broader frontiers of organoaluminum chemistry, a major and dynamic field within organometallic chemistry. wikipedia.org Research in this area is continually pushing the boundaries of catalyst design, reaction mechanisms, and the synthesis of novel molecular structures.

A significant frontier is the development of more sophisticated and efficient catalyst systems. While Ziegler-Natta catalysts have been industrial mainstays for decades, ongoing research seeks to enhance their activity, selectivity, and versatility. wikipedia.org This includes modifying catalyst supports and exploring the subtle effects of organoaluminum co-catalysts like this compound on the polymerization process. epo.orgresearchgate.net For example, investigations into how halide-containing aluminum alkyls influence the molecular weight distribution of polymers are a key research focus. epo.org The goal is to create next-generation catalysts that can produce polymers with precisely controlled architectures and properties for increasingly demanding applications.

Another active area of research is the detailed mechanistic study of organoaluminum-catalyzed reactions. Understanding the fundamental steps of catalyst activation, initiation, propagation, and termination in polymerization is crucial for optimizing reaction conditions and designing better catalysts. researchgate.net The interaction between the organoaluminum compound, the transition metal catalyst, and the monomer is complex, and researchers use advanced spectroscopic and kinetic methods to elucidate these pathways. For instance, studies have explored how complexes of alkylaluminum dichlorides with ethers can influence the synthesis of highly reactive polyisobutylene, highlighting the intricate role of each component in the catalytic cycle. researchgate.net

Furthermore, the exploration of novel organoaluminum compounds and their reactivity represents a significant direction for the field. Organoaluminum chemistry is not limited to polymerization catalysis; it encompasses a wide array of synthetic transformations. wikipedia.org Research into the synthesis and structure of new organo-di-metallic compounds and complexes with unique bonding, such as bridged isobutylaluminum structures, opens up new possibilities for synthetic chemistry and materials science. ethernet.edu.etuci.edu These fundamental studies contribute to a deeper understanding of the structure-property relationships in organometallic compounds and can lead to the discovery of entirely new applications.

Table 2: Key Research Directions Involving this compound

| Research Area | Primary Objective(s) | Potential Impact | Reference(s) |

| Advanced Ziegler-Natta Catalysis | Enhance catalyst activity, selectivity, and polymer property control. | More efficient production of high-performance and specialty polymers. | epo.orgresearchgate.netwikipedia.org |

| Mechanistic Elucidation | Understand the detailed reaction pathways in polymerization. | Improved reaction control and rational design of new catalyst systems. | researchgate.net |

| Novel Organoaluminum Reagents | Synthesize and characterize new organoaluminum structures. | Discovery of new chemical transformations and materials. | wikipedia.orgethernet.edu.etuci.edu |

| Surface Organometallic Chemistry | Study the reactions of organoaluminum compounds on surfaces. | Development of new methods for thin-film deposition (e.g., CVD). | acs.org |

Q & A

Q. What experimental methodologies are recommended for synthesizing isobutylaluminum dichloride with high purity?

To optimize synthesis, employ vapor-liquid interfacial polycondensation techniques adapted for organoaluminum compounds. Use statistical experimental design (e.g., central composite rotatable design) to evaluate parameters like reaction time, temperature, and molar ratios. Ensure rigorous exclusion of moisture and oxygen via Schlenk-line techniques or gloveboxes. Characterize purity via conductance measurements, noting deviations in linear correlations when plotting conductivity against concentration .

Q. How should researchers characterize the structural and electronic properties of this compound?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²⁷Al) to assess coordination geometry and electronic environment. Pair with X-ray crystallography for structural elucidation. For electronic properties, conduct molar conductivity studies in non-polar solvents, correcting measurements using intercept values from conductance-concentration plots. Note deviations from linearity, which may indicate dimerization or solvent interactions .

Q. What are the best practices for handling air-sensitive organoaluminum compounds like this compound?

Store the compound under inert gas (argon/nitrogen) in flame-dried glassware. Use vacuum-tight syringes for liquid transfers. Monitor reactivity via controlled hydrolysis experiments, analyzing gaseous byproducts (e.g., methane) via gas chromatography. Always validate handling protocols with small-scale trials before scaling up .

Advanced Research Questions

Q. How can researchers resolve contradictions in conductivity data for this compound across different solvents?

Conduct systematic studies comparing solvents with varying dielectric constants (e.g., toluene vs. dichloromethane). Apply the Debye-Hückel-Onsager equation to account for ion-pairing effects. Use extended X-ray absorption fine structure (EXAFS) spectroscopy to probe solvation structures. Deviations in linear conductance-concentration plots may reflect solvent-specific aggregation states, requiring recalibration of measurement protocols .

Q. What computational models are effective for predicting the reactivity of this compound in Ziegler-Natta catalysis?

Employ density functional theory (DFT) simulations to model ligand exchange kinetics and transition states. Validate with experimental kinetic data (e.g., stopped-flow spectroscopy). Focus on steric and electronic parameters of the isobutyl group, comparing with analogous alkylaluminum dichlorides. Use Mayer bond order analysis to predict bond dissociation energies .

Q. How can researchers identify and quantify byproducts in reactions involving this compound?

Use tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to detect low-concentration species. For volatile byproducts (e.g., aluminum chlorides), employ headspace gas chromatography-mass spectrometry (HS-GC/MS). Cross-reference with thermodynamic simulations (e.g., Gibbs free energy minimization) to predict dominant reaction pathways .

Q. What strategies mitigate inconsistencies in reported Lewis acidity values for this compound?

Standardize acidity measurements using Gutmann-Beckett acceptor numbers in dichloromethane. Compare with competitive titration methods using pyridine derivatives as probes. Account for solvent polarity effects by normalizing data against reference compounds (e.g., BCl₃). Publish raw datasets to enable meta-analyses .

Q. How do isotopic labeling studies clarify the mechanism of alkyl transfer reactions mediated by this compound?

Synthesize deuterated or ¹³C-labeled analogs to track alkyl group transfer in model reactions (e.g., alkene polymerization). Use in situ infrared (IR) spectroscopy to monitor intermediate aluminum-alkyl complexes. Pair with kinetic isotope effect (KIE) studies to distinguish concerted vs. stepwise mechanisms .

Methodological Considerations

Q. What analytical techniques are critical for assessing residual solvents in this compound samples?

Use capillary gas chromatography (GC) with flame ionization detection (FID) for volatile residues (e.g., hexane). For polar solvents, apply Karl Fischer titration. Validate methods against certified reference materials and document detection limits in supplementary datasets .

Q. How should researchers design replication studies for organoaluminum compound synthesis?

Include detailed procedural checklists (e.g., inert gas purity, stirring rates) in supplementary materials. Use open-source lab journals for real-time data sharing. Collaborate with independent labs to cross-validate results, addressing discrepancies through joint troubleshooting workshops .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.